molecular formula C21H18N6O5S B14126265 6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14126265
M. Wt: 466.5 g/mol
InChI Key: SJEDRTKYAUZSPM-UHFFFAOYSA-N
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Description

6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a triazole ring, a pyrimidine ring, and various functional groups including methoxy, nitro, and thioether groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the triazole ring: This might involve the cyclization of appropriate hydrazine derivatives with carbonyl compounds.

    Introduction of the methoxyphenyl group: This could be achieved through electrophilic aromatic substitution reactions.

    Attachment of the nitrobenzylthio group: This might involve nucleophilic substitution reactions.

    Formation of the pyrimidine ring: This could be achieved through condensation reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: Products may include amines.

    Substitution: Products may include halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Due to its potential biological activity, the compound may be studied for its effects on various biological systems. It could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

The compound may have potential therapeutic applications, such as in the treatment of certain diseases. Research could focus on its efficacy, safety, and mechanism of action in medical applications.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties may make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of 6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-((4-(3-methoxyphenyl)-5-((4-aminobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
  • 6-((4-(3-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

The presence of the nitro group in 6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione may impart unique chemical and biological properties compared to similar compounds. This could affect its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C21H18N6O5S

Molecular Weight

466.5 g/mol

IUPAC Name

6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N6O5S/c1-32-17-4-2-3-16(11-17)26-18(9-14-10-19(28)23-20(29)22-14)24-25-21(26)33-12-13-5-7-15(8-6-13)27(30)31/h2-8,10-11H,9,12H2,1H3,(H2,22,23,28,29)

InChI Key

SJEDRTKYAUZSPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4

Origin of Product

United States

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